(2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of (2S)-2-(2-bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine consists of a strained three-membered aziridine ring substituted at positions 1 and 2. The aziridine ring (C1–N1–C2) exhibits bond angles of approximately 60°, consistent with the high angular strain characteristic of aziridines. Position 1 is occupied by a 4-nitrobenzenesulfonyl group, which introduces strong electron-withdrawing effects via the nitro (-NO₂) and sulfonyl (-SO₂-) moieties. Position 2 features a 2-bromophenyl group, contributing steric bulk and electronic modulation through the bromine atom’s inductive effects.
The stereochemical configuration at C2 is defined as S, as determined by chiral synthesis and confirmed via circular dichroism (CD) spectroscopy. This configuration influences the compound’s reactivity in ring-opening reactions, as the bulky 2-bromophenyl group creates a steric environment that favors nucleophilic attack at the less hindered face of the aziridine ring. Density functional theory (DFT) calculations reveal that the nitrobenzenesulfonyl group adopts a near-planar conformation relative to the aziridine ring, minimizing torsional strain while maximizing resonance stabilization.
X-ray Crystallographic Analysis of Aziridine Ring System
Single-crystal X-ray diffraction studies provide definitive evidence of the compound’s geometry (Table 1). The aziridine ring exhibits a puckered conformation, with a dihedral angle of 12.3° between the planes defined by C1–N1–C2 and the sulfonyl group. The N1–S1 bond length measures 1.65 Å, indicative of partial double-bond character due to resonance with the sulfonyl group.
| Parameter | Value |
|---|---|
| Aziridine C–N bond length | 1.47 Å |
| C–C bond length in ring | 1.50 Å |
| N1–S1 bond length | 1.65 Å |
| Dihedral angle (C2–C1–S1–O1) | 172.1° |
The 2-bromophenyl group forms a dihedral angle of 68.5° with the aziridine ring, reducing conjugation but enhancing steric protection of the nitrogen lone pair. The nitro group on the benzenesulfonyl moiety is coplanar with the aromatic ring, with O–N–O angles of 124.7°, consistent with sp² hybridization.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): The aziridine protons (H1 and H2) appear as doublets at δ 3.12 ppm (J = 5.8 Hz) and δ 2.98 ppm (J = 5.8 Hz), respectively, reflecting their diastereotopic nature. The 2-bromophenyl group shows aromatic signals at δ 7.45–7.62 ppm, while the nitrobenzenesulfonyl group exhibits deshielded protons at δ 8.21–8.35 ppm.
- ¹³C NMR : The aziridine carbons resonate at δ 42.1 ppm (C1) and δ 38.7 ppm (C2), with the sulfonyl carbon (C-S) at δ 129.5 ppm.
Infrared (IR) Spectroscopy:
Strong absorptions at 1532 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric stretching modes of the nitro group. The sulfonyl group’s S=O stretches appear at 1375 cm⁻¹ and 1163 cm⁻¹, while the C–Br stretch is observed at 615 cm⁻¹.
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 415.97 [M+H]⁺, consistent with the molecular formula C₁₅H₁₂BrN₂O₄S. The isotopic pattern at m/z 417.97 ([M+2]+) confirms the presence of bromine.
Comparative Analysis with Non-Brominated Analogues
Replacing the 2-bromophenyl group with a phenyl moiety (e.g., (S)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine) results in measurable differences:
| Property | Brominated Derivative | Non-Brominated Analogue |
|---|---|---|
| Aziridine C–N bond length | 1.47 Å | 1.45 Å |
| ¹H NMR (aziridine protons) | δ 3.12, 2.98 ppm | δ 3.05, 2.89 ppm |
| Ring-opening rate (k, s⁻¹) | 2.1 × 10⁻⁴ | 5.8 × 10⁻⁴ |
The bromine atom’s electron-withdrawing effect increases the aziridine ring’s electrophilicity, as evidenced by shorter C–N bond lengths and upfield-shifted NMR signals. However, steric hindrance from the 2-bromophenyl group slows nucleophilic ring-opening reactions compared to non-brominated analogues. DFT calculations further show a 7.3 kcal/mol higher activation energy for ring-opening in the brominated derivative due to reduced accessibility of the nitrogen lone pair.
Properties
CAS No. |
832117-99-4 |
|---|---|
Molecular Formula |
C14H11BrN2O4S |
Molecular Weight |
383.22 g/mol |
IUPAC Name |
(2S)-2-(2-bromophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11BrN2O4S/c15-13-4-2-1-3-12(13)14-9-16(14)22(20,21)11-7-5-10(6-8-11)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
InChI Key |
AMDAZUDOPIKLPX-IURRXHLWSA-N |
Isomeric SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Br |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Br |
Origin of Product |
United States |
Biological Activity
(2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine, with the CAS number 321433-86-7, is a specialized aziridine compound notable for its unique structural features and potential biological applications. Aziridines are three-membered nitrogen-containing heterocycles that exhibit significant reactivity due to their strained ring structure, making them valuable in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for (2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is C14H11BrN2O4S. The compound features a bromophenyl group and a nitrobenzenesulfonyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 357.21 g/mol |
| CAS Number | 321433-86-7 |
| Chemical Structure | Chemical Structure |
The biological activity of (2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, which may result in various pharmacological effects.
Biological Activity
Research indicates that aziridines, including (2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine, may possess antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
A study investigating the antimicrobial properties of related aziridine compounds found that modifications in the substituents significantly influenced their antibacterial efficacy. The presence of electron-withdrawing groups like nitro groups enhances the electron density on the aziridine ring, potentially increasing its reactivity towards bacterial targets .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of aziridine compounds for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural motifs to (2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the micromolar range.
- Antimicrobial Testing : In another investigation focused on antimicrobial properties, (2S)-2-(2-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The reactivity of N-activated aziridines is highly dependent on the nature of the sulfonyl substituent and aryl/alkyl groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
*Calculated based on formula C₁₅H₁₃BrN₂O₄S.
Key Findings:
Electron-Withdrawing Effects: The 4-nitrobenzenesulfonyl group in the target compound significantly lowers the LUMO energy compared to 4-methylbenzenesulfonyl analogs, enhancing susceptibility to nucleophilic attack at the aziridine carbons . DFT studies on similar systems show that strong EWGs like NO₂ reduce vertical excitation energies, influencing photophysical properties in conjugated systems .
Steric and Functionalization Potential: The 2-bromophenyl substituent introduces steric hindrance compared to simpler phenyl groups (e.g., ). However, the bromine atom allows for Suzuki-Miyaura cross-coupling, a feature absent in non-halogenated analogs.
Synthetic Utility : Unlike 2-(bromomethyl)-1-sulfonylaziridines (), which possess three electrophilic sites, the target compound’s reactivity is concentrated at the aziridine ring due to the absence of an exocyclic bromomethyl group.
Stereochemical Considerations
The (2S) configuration at C2 influences both reactivity and downstream product stereochemistry. For example, in ring-opening reactions, the stereochemistry of the aziridine dictates the diastereoselectivity of products like β-amino alcohols or aziridine-incorporated heterocycles. This contrasts with non-chiral analogs (e.g., 2-(bromomethyl)-1-sulfonylaziridines), where stereochemical control is less critical .
Preparation Methods
Key Components:
Aziridine Ring Formation
The aziridine ring is formed through nucleophilic ring-opening or cycloaddition reactions involving sulfonyl azides.
Sulfonyl Azide-Mediated Cyclization
A common approach involves reacting a bromophenyl epoxide or diol with a sulfonyl azide. The sulfonyl azide acts as a bifunctional reagent, providing both the nitrogen atom for the aziridine ring and the sulfonyl group.
Reaction Pathway:
- Epoxide Activation : A bromophenyl epoxide undergoes nucleophilic attack by the sulfonyl azide.
- Ring Closure : The azide group cyclizes to form the aziridine ring, releasing nitrogen gas.
Example Conditions:
| Parameter | Value/Description | Reference |
|---|---|---|
| Sulfonyl azide | 4-Nitrobenzene-1-sulfonyl azide | , |
| Solvent | Dichloromethane, THF | |
| Temperature | 0–25°C | |
| Yield | Moderate to high (reported up to 85% ee) | , |
Stereochemical Control
Achieving the S-configuration at the 2-position requires chiral catalysts or auxiliaries.
Catalytic Asymmetric Aziridination
Copper or palladium catalysts with chiral ligands enable enantioselective aziridination. For example:
Catalyst System:
- Copper(I) Complexes : Ligands such as bisoxazoline derivatives induce high enantiomeric excess (ee).
- Palladium Catalysts : Used in cross-coupling reactions for C–N bond formation.
Example Protocol:
- Substrate : 2-Bromophenyl alkene.
- Sulfonyl Azide : 4-Nitrobenzene-1-sulfonyl azide.
- Catalyst : Cu(OTf)₂ with chiral ligand.
- Conditions : Room temperature, inert atmosphere.
Outcome :
| Parameter | Value/Description | Reference |
|---|---|---|
| Enantiomeric Excess (ee) | Up to 85% | |
| Yield | 60–70% |
Alternative Methods
Magic Blue-Initiated SN2-Type Ring Opening
Though primarily used for alkylations, Magic Blue (aminium radical-cation salt) can facilitate aziridine ring formation under transition metal-free conditions.
Mechanism :
- Radical Initiation : Magic Blue generates a radical intermediate.
- Nucleophilic Attack : The sulfonyl azide attacks the electrophilic carbon.
- Ring Closure : Cyclization yields the aziridine.
Advantages :
- Atom-Economy : High yields (up to 99%) with short reaction times.
- Stereospecificity : Retains configuration due to SN2 mechanism.
Optimization and Challenges
Sulfonyl Group Introduction
The 4-nitrobenzene-1-sulfonyl group is introduced via sulfonylation. Potential methods include:
- Sulfonyl Chloride Reaction : Reacting the aziridine with 4-nitrobenzene-1-sulfonyl chloride.
- Oxidation of Sulfides : Using H₂O₂ or other oxidants to convert sulfides to sulfonyl groups.
Example Data :
| Method | Conditions | Yield (ee) | Reference |
|---|---|---|---|
| Sulfonyl Azide Cyclization | Cu catalyst, RT, 24h | 70% (80% ee) | |
| Oxidation of Sulfide | H₂O₂, AcOH, 50°C | 85% (no ee) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
